3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
Description
This compound features a pyrrolo[3,4-b]pyridine core fused with a propan-1-one moiety and a 4-(methylsulfonyl)phenyl substituent. The pyrrolopyridine scaffold is a bicyclic heterocycle known for its role in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets like kinases or enzymes . The methylsulfonyl group enhances solubility and metabolic stability, while the ketone linker provides conformational flexibility for target binding.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHLWRJKLEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one typically involves several key steps:
Synthesis of the pyrrolo[3,4-b]pyridine core.
Introduction of the 4-(methylsulfonyl)phenyl group.
Propan-1-one moiety attachment.
Industrial Production Methods: While detailed industrial production methods are proprietary, the process generally follows scalable organic synthesis techniques with stringent control over reaction parameters to ensure purity and yield. Optimization of catalytic conditions, solvent choices, and temperature control are critical in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidative processes, potentially forming sulfone or sulfoxide derivatives.
Reduction: : Reduction might target the carbonyl group, leading to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may involve the pyrrolo[3,4-b]pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or use of reducing agents like sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides for nucleophilic substitution under mild conditions.
Major Products: The products depend on the specific reactions and conditions, ranging from sulfonyl derivatives, reduced alcohol forms, to various substituted pyrrolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of complex organic molecules.
Biology: It may serve as a molecular probe in biological assays to study protein-ligand interactions due to its structural uniqueness.
Medicine: Potential therapeutic applications include acting as a scaffold for designing inhibitors against specific enzymes or receptors.
Industry: Used in the development of advanced materials with particular electronic or photonic properties.
Mechanism of Action
Mechanism: While the exact mechanism can vary based on its application, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent modification.
Molecular Targets and Pathways: Targets could include enzymes, receptors, or other proteins, influencing pathways related to cell signaling, metabolism, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Critical Comparative Analysis
Core Heterocycle Differences: The target’s pyrrolo[3,4-b]pyridine core differs from pyrazolo[3,4-b]pyridine () by replacing a pyrazole ring with a pyrrole, altering electron density and hydrogen-bonding capacity. This may impact kinase-binding affinity compared to pyrazolo-pyridines, which are known for selective kinase inhibition .
Substituent Effects: The methylsulfonyl group in the target and –6 compounds improves solubility and stability compared to halogenated or aryl groups (e.g., ’s chlorophenyl). However, bulky substituents like cyclohexylsulfonyl () may reduce membrane permeability .
Synthetic Accessibility :
- The target’s synthesis likely parallels ’s xylene reflux method for pyrrole derivatives or ’s DMF-mediated alkylation. However, multi-step procedures (e.g., ’s imidazo-pyrrolo-pyrazine) result in lower yields and higher costs .
Pharmacological Potential: Piperidine derivatives () are often CNS-active due to blood-brain barrier penetration, whereas pyrrolo/pyrazolo-pyridines (Target, ) are more suited for peripheral targets like kinases or inflammatory enzymes .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The methylsulfonyl group’s position (para in the target vs. meta in ) significantly impacts target selectivity. Para-substitution may favor interactions with hydrophobic kinase pockets .
- Thermodynamic Stability : Pyrrolo[3,4-b]pyridine cores (target) exhibit higher thermal stability than pyrrole derivatives (), as inferred from crystallographic data tools like OLEX2 .
- Biological Performance: While direct data is lacking, pyrazolo-pyridine analogs () show IC₅₀ values in the nanomolar range against kinases like CDK2, suggesting the target compound warrants similar evaluation .
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.40 g/mol. The compound features a pyrrolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of a methylsulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL, indicating significant potential as an antimicrobial agent .
- Inhibition of Kinases : Research indicates that the compound may act as an inhibitor of specific kinases involved in cancer progression, particularly SGK-1 kinase. This inhibition could disrupt signaling pathways that promote tumor growth and survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Studies have indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, preventing further cell division and promoting apoptosis.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in malignant cells. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to oxidative stress that can induce cell death in cancerous cells .
Data Tables
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no notable adverse effects observed.
- Case Study 2 : In vitro studies on human macrophages indicated that the compound modulates immune responses by enhancing phagocytic activity and cytokine production, suggesting potential applications in immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
